molecular formula C21H20N2O6 B2941824 methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868225-09-6

methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2941824
CAS No.: 868225-09-6
M. Wt: 396.399
InChI Key: AIWIMWVJLVJFOF-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic small molecule characterized by a 1,2-dihydroisoquinolin-1-one core substituted with a carbamoylmethyl group linked to a 3-methoxyphenyl moiety and an acetoxy side chain.

Properties

IUPAC Name

methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-27-15-6-3-5-14(11-15)22-19(24)12-23-10-9-16-17(21(23)26)7-4-8-18(16)29-13-20(25)28-2/h3-11H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWIMWVJLVJFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the methoxyphenyl group, and the final esterification. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

Methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving isoquinoline derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aryl carbamoyl group, ester functionalization, or isoquinoline modifications. Below is a detailed comparison based on molecular features, physicochemical properties, and available

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate (Target) C₂₁H₂₀N₂O₆ 3-Methoxyphenyl, methyl ester 396.39 g/mol Electron-donating methoxy group; acetoxy linker enhances solubility .
Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate (Analog 1) C₂₁H₂₀N₂O₅ Phenyl, ethyl ester 380.40 g/mol Ethyl ester increases lipophilicity; lacks methoxy substitution .
Methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate (Analog 2) C₂₁H₁₉ClN₂O₆ 5-Chloro-2-methoxyphenyl, methyl ester 430.84 g/mol Chlorine atom enhances electronegativity; potential for halogen bonding .
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (Analog 3) C₁₈H₁₅N₃O₄S Thiadiazole core, benzoate ester 369.40 g/mol Thiadiazole introduces heterocyclic rigidity; distinct SAR profile .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity The 3-methoxyphenyl group in the target compound may enhance binding affinity to aryl hydrocarbon receptors (AhR) compared to the phenyl group in Analog 1, as methoxy groups are known to modulate π-π stacking interactions .

Ester Functionalization The methyl ester in the target compound and Analog 2 offers better hydrolytic stability than the ethyl ester in Analog 1, which may influence pharmacokinetic profiles . Analog 3’s benzoate ester and thiadiazole core diverge significantly from the isoquinoline scaffold, suggesting divergent biological targets (e.g., kinase inhibition vs. tubulin polymerization) .

Spectroscopic and Analytical Data

  • Analog 1 (ethyl ester) shares a similar ¹H-NMR profile with the target compound (e.g., δ 2.18 ppm for CH₃ in triazole derivatives), but differences in aromatic proton shifts (δ 7.05–7.84 ppm) reflect substituent-driven electronic effects .
  • Mass spectrometry (EI-MS) data for triazole-containing analogs (e.g., m/z 530 [M]⁺ in ) highlight the impact of heavier substituents (e.g., Cl, S) on fragmentation patterns compared to the target compound .

Biological Activity

Methyl 2-[(2-{[(3-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound with potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H22N2O5\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_5

This structure includes a methoxyphenyl group, a carbamoyl moiety, and an isoquinoline derivative, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, reducing oxidative stress in cells.
  • Receptor Modulation : There is evidence that it interacts with certain receptors in the body, which could influence various physiological processes.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For example:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)12

These results indicate a promising potential for further development as an anticancer agent.

Neuroprotective Effects

Research has also explored the neuroprotective effects of the compound. Studies using animal models have shown that it can reduce neuronal cell death in models of neurodegenerative diseases, likely due to its antioxidant properties and ability to modulate neuroinflammatory responses.

Case Studies

  • Study on Lung Cancer Cells : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Neuroprotection in Rodent Models : In a rodent model of Parkinson's disease, administration of the compound led to improved motor function and reduced dopaminergic neuron loss compared to control groups.

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